molecular formula C23H25N3O4 B2414250 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone CAS No. 1396811-67-8

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone

Cat. No. B2414250
CAS RN: 1396811-67-8
M. Wt: 407.47
InChI Key: SZEXADBBAGHZQM-UHFFFAOYSA-N
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Description

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone, also known as DPM-19, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is not fully understood, but research suggests that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone may also inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone in lab experiments is that it has shown anti-tumor effects in a variety of cancer cell lines, suggesting that it may have broad-spectrum activity against different types of cancer. However, one limitation of using (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its effectiveness.

Future Directions

There are several future directions for research on (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone. One area of interest is the development of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone derivatives that may have improved anti-tumor activity or better pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone and to identify potential drug targets for cancer treatment. Finally, preclinical studies are needed to evaluate the safety and efficacy of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone in animal models before it can be considered for clinical trials.

Synthesis Methods

The synthesis of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with methylhydrazine to form 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole. The pyrazole is then reacted with 2-phenylmorpholine and benzyl chloroformate to form (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone.

Scientific Research Applications

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone has been shown to inhibit cancer cell migration and invasion, which may be beneficial in preventing cancer metastasis.

properties

IUPAC Name

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-25-20(14-19(24-25)18-13-17(28-2)9-10-21(18)29-3)23(27)26-11-12-30-22(15-26)16-7-5-4-6-8-16/h4-10,13-14,22H,11-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEXADBBAGHZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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